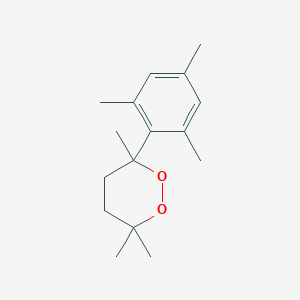
3,3,6-Trimethyl-6-(2,4,6-trimethylphenyl)-1,2-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,6-Trimethyl-6-(2,4,6-trimethylphenyl)-1,2-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by its three methyl groups and a trimethylphenyl group attached to the dioxane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6-Trimethyl-6-(2,4,6-trimethylphenyl)-1,2-dioxane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 2,4,6-trimethylphenol with a suitable diol. The reaction conditions often include:
- Acid catalysts such as sulfuric acid or hydrochloric acid.
- Reaction temperatures ranging from 50°C to 100°C.
- Solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is also common.
化学反応の分析
Types of Reactions
3,3,6-Trimethyl-6-(2,4,6-trimethylphenyl)-1,2-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trimethylphenyl ketones, while reduction could produce trimethylphenyl alcohols.
科学的研究の応用
3,3,6-Trimethyl-6-(2,4,6-trimethylphenyl)-1,2-dioxane has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3,6-Trimethyl-6-(2,4,6-trimethylphenyl)-1,2-dioxane involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular functions.
類似化合物との比較
Similar Compounds
1,4-Dioxane: A simpler dioxane compound with different substituents.
2,2,5,5-Tetramethyl-1,4-dioxane: Another dioxane derivative with tetramethyl groups.
Uniqueness
3,3,6-Trimethyl-6-(2,4,6-trimethylphenyl)-1,2-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its trimethylphenyl group differentiates it from other dioxanes, influencing its reactivity and applications.
特性
CAS番号 |
85981-97-1 |
|---|---|
分子式 |
C16H24O2 |
分子量 |
248.36 g/mol |
IUPAC名 |
3,3,6-trimethyl-6-(2,4,6-trimethylphenyl)dioxane |
InChI |
InChI=1S/C16H24O2/c1-11-9-12(2)14(13(3)10-11)16(6)8-7-15(4,5)17-18-16/h9-10H,7-8H2,1-6H3 |
InChIキー |
HKNNLPGRTWQQIC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2(CCC(OO2)(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


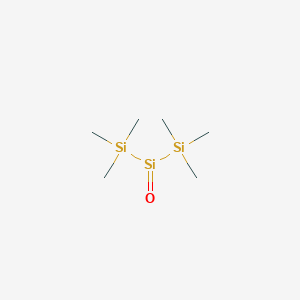
![5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate](/img/structure/B14408059.png)
![Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14408060.png)
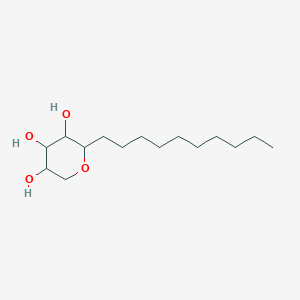
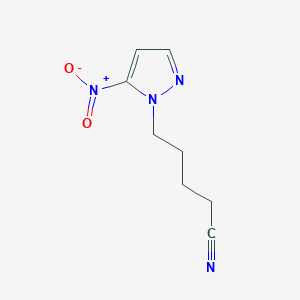


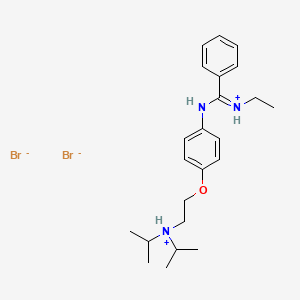

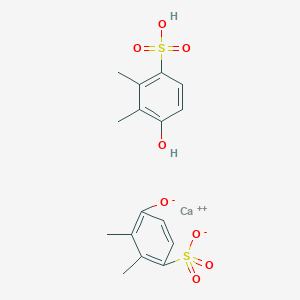
![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B14408088.png)
![1-(5-{(E)-[4-(Diethylamino)-2-methylphenyl]diazenyl}-4-nitrothiophen-2-yl)ethan-1-one](/img/structure/B14408093.png)
carbamoyl}-L-proline](/img/structure/B14408095.png)

